molecular formula C21H13ClFNO3S B2760464 [4-(4-chlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone CAS No. 1112419-07-4

[4-(4-chlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone

Cat. No. B2760464
CAS RN: 1112419-07-4
M. Wt: 413.85
InChI Key: YYNSYFQIQWURIN-UHFFFAOYSA-N
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Description

Chemical compounds like this usually belong to a class of organic compounds known as diphenylmethanes . These are compounds containing a diphenylmethane moiety, which consists of a methane wherein two hydrogen atoms are replaced by two phenyl groups .


Synthesis Analysis

The synthesis of similar compounds often involves condensation reactions. For example, 4-chlorobenzophenone can be synthesized by the condensation of phenylboronic acid and 4-chlorobenzoyl chloride .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, including NMR, IR, and UV-Visible spectroscopy . The structure is also often available as a 2D Mol file or a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions of a compound can be studied using various techniques. For example, 4-chlorophenol undergoes dechlorination to phenol rapidly on palladized graphite electrodes .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For example, the molecular weight, solubility, and density can be determined .

Scientific Research Applications

Safety And Hazards

The safety and hazards of a compound are typically determined through toxicological studies. For example, a Safety Data Sheet (SDS) would provide information on the hazards associated with a compound, as well as how to handle and store it safely .

properties

IUPAC Name

[4-(4-chlorophenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClFNO3S/c22-15-6-9-17(10-7-15)24-13-20(21(25)14-4-2-1-3-5-14)28(26,27)19-11-8-16(23)12-18(19)24/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYNSYFQIQWURIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(4-chlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone

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